molecular formula C5H9NO3 B078402 2-Methyl-2-nitro-3-butanone CAS No. 13292-96-1

2-Methyl-2-nitro-3-butanone

Cat. No.: B078402
CAS No.: 13292-96-1
M. Wt: 131.13 g/mol
InChI Key: CJWRADLQSDZJDR-UHFFFAOYSA-N
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Description

2-Methyl-2-nitro-3-butanone is a nitro-substituted ketone with the molecular formula C₅H₉NO₃ (hypothetically derived from its structure). Its IUPAC name indicates a butanone backbone with a nitro (-NO₂) group and a methyl (-CH₃) substituent at the second carbon. Nitro groups are electron-withdrawing, which may influence stability, solubility, and synthetic pathways compared to non-nitro analogs.

Properties

CAS No.

13292-96-1

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

3-methyl-3-nitrobutan-2-one

InChI

InChI=1S/C5H9NO3/c1-4(7)5(2,3)6(8)9/h1-3H3

InChI Key

CJWRADLQSDZJDR-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(=O)C(C)(C)[N+](=O)[O-]

Synonyms

2-Butanone, 3-methyl-3-nitro- (7CI,8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-methyl-2-nitro-3-butanone but differ in functional groups and substituents. Key comparisons are summarized below:

Table 1: Structural and Physical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Properties (from evidence)
This compound C₅H₉NO₃ 131 (hypothetical) Ketone, Nitro, Methyl N/A Not reported in evidence
2-Butanone C₄H₈O 72.11 Ketone 78-93-3 Density ≈0.80 g/cm³
3-Methyl-2-butanone C₅H₁₀O 86.13 Ketone, Methyl 563-80-4 Used as solvent; SDS available
3-Hydroxy-3-methyl-2-butanone C₅H₁₀O₂ 102.13 Ketone, Hydroxy, Methyl 115-22-0 Polar due to -OH group

Functional Group Effects

  • Nitro Group Influence: The nitro group in this compound is expected to increase polarity and reactivity compared to non-nitro analogs like 2-butanone. Nitro groups typically lower basicity and enhance electrophilic substitution resistance, which may affect synthetic routes.
  • Methyl Substitution: Similar to 3-methyl-2-butanone , the methyl group in the target compound likely reduces solubility in polar solvents. However, the nitro group may counteract this by increasing dipole interactions.
  • Hydroxy vs. Nitro: 3-Hydroxy-3-methyl-2-butanone exhibits higher polarity due to its -OH group, whereas the nitro group in the target compound may confer stronger oxidative or explosive properties, though this is speculative without direct data.

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